An In-depth Technical Guide on the Chemical Properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
An In-depth Technical Guide on the Chemical Properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known as 1-Cinnamoylpyrrolidine, is a synthetic compound belonging to the class of α,β-unsaturated amides. This class of compounds, characterized by a cinnamoyl moiety attached to an amide group, has garnered significant interest in medicinal chemistry due to a wide range of observed biological activities. Derivatives of cinnamic acid and their amides have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the known chemical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, including its physical and spectroscopic characteristics, a detailed synthesis protocol, and its identified biological activity as a DNA strand scission agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is presented below. While some experimental data is available, certain physical properties such as boiling point have been primarily determined through computational methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | |
| Molecular Weight | 201.26 g/mol | |
| CAS Number | 52438-21-8 | |
| Appearance | Solid | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | Not Experimentally Determined | |
| Calculated logP | 2.32 | |
| Calculated Water Solubility | 0.00234 g/L |
Spectroscopic Data
The structural confirmation of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is based on spectroscopic analysis. The following data has been reported:
¹H Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum was recorded on a 200 MHz instrument using CDCl₃ as the solvent. The reported chemical shifts (δ) are as follows:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.7 - 6.5 | dd | 2H | -CH=CH- |
| 7.5 | m | 5H | Phenyl |
| 3.3 | t | 4H | H1, H4 (Pyrrolidine) |
| 1.85 | m | 4H | H2, H3 (Pyrrolidine) |
Data sourced from Loupy, A. et al. (2001).[1]
Further Spectroscopic Data (¹³C NMR, IR, Mass Spectrometry)
As of the latest literature review, detailed experimental data for ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one have not been explicitly reported. Researchers are encouraged to perform these analyses for comprehensive characterization.
Experimental Protocols
Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
A rapid and efficient synthesis of 1-Cinnamoylpyrrolidine has been reported utilizing microwave irradiation.[1] This method offers a significant acceleration of the amidation reaction compared to classical heating methods.
Materials:
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Appropriate ester precursor (e.g., methyl cinnamate)
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Pyrrolidine
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Potassium tert-butoxide (t-BuOK)
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Dichloromethane (CH₂Cl₂)
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Focused microwave oven (e.g., Synthewave 402)
Procedure:
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In a microwave reactor vessel, combine the ester (1 equivalent), pyrrolidine (1 equivalent), and potassium tert-butoxide (0.25-1 equivalent).
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Irradiate the mixture in the focused microwave oven for a short period (e.g., 3 minutes). The optimal time and power should be determined empirically.
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Upon completion of the reaction, allow the mixture to cool to room temperature.
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Extract the product with dichloromethane.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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The crude product can be further purified by recrystallization or column chromatography to yield pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.
Biological Activity and Potential Mechanism of Action
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one as a DNA Strand Scission Agent
Research has identified 1-cinnamoylpyrrolidine as a novel DNA strand scission agent.[2] This activity was discovered through bioassay-guided fractionation of a crude extract from Piper caninum. The compound was found to induce the relaxation of supercoiled pBR322 plasmid DNA in the presence of Cu(II) ions.
Experimental Protocol: DNA Strand Scission Assay
A typical DNA strand scission assay to evaluate the activity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one would involve the following steps:
Materials:
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Supercoiled plasmid DNA (e.g., pBR322)
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(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
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Copper(II) sulfate (CuSO₄) solution
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Tris-HCl buffer
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Agarose gel
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Gel electrophoresis apparatus and power supply
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DNA staining agent (e.g., ethidium bromide)
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UV transilluminator and imaging system
Procedure:
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Prepare reaction mixtures containing supercoiled plasmid DNA, the test compound at various concentrations, and Cu(II) ions in a suitable buffer.
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Incubate the reaction mixtures at 37 °C for a specified time.
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Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
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Analyze the DNA samples by agarose gel electrophoresis.
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Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
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The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates DNA strand scission.
Logical Workflow for Synthesis and DNA Cleavage Analysis
Caption: Workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and subsequent analysis of its DNA cleavage activity.
Proposed Mechanism of DNA Strand Scission
While the precise mechanism of DNA cleavage by (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one has not been elucidated, a plausible hypothesis involves the generation of reactive oxygen species (ROS) through a copper-mediated reaction. The α,β-unsaturated carbonyl system could play a role in binding to the DNA or in the redox cycling of the copper ion.
Caption: Proposed mechanism of copper-mediated DNA damage by (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one involving the generation of reactive oxygen species.
Conclusion
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a readily synthesizable compound with demonstrated DNA strand scission activity. This technical guide provides the available data on its chemical and physical properties, along with a detailed experimental protocol for its synthesis. The identification of its DNA damaging potential opens avenues for further investigation into its mechanism of action and its potential applications in drug development, particularly in the area of anticancer research. Further studies are warranted to fully characterize its spectroscopic properties and to elucidate the precise molecular mechanisms underlying its biological activity.



